molecular formula C14H11ClN2O2S B3037339 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid CAS No. 477864-90-7

7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

Cat. No. B3037339
CAS RN: 477864-90-7
M. Wt: 306.8 g/mol
InChI Key: PFBBKLAVIBLPAV-UHFFFAOYSA-N
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Description

“7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in various studies. For instance, one method involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts . Another approach involves the use of a microwave technique for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

Pyrimidines are six-membered 1,3-diazine ring compounds containing nitrogen at positions 1 and 3 . The structure of pyrimidine derivatives can be modified by substituting the aryl ring, derivatizing the pyrimidine nitrogen, and making substitutions at carbon positions 2, 4, 5, and 6 .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For instance, the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis and Reactions : The synthesis of pyrrolo[1,2-a]pyrimidine derivatives and their reaction dynamics have been extensively studied. For example, the work by Kurihara et al. (1983) explores the synthesis and reactions of various compounds, providing insights into the chemical transformations of pyrrolo[1,2-a]pyrimidine derivatives, which may include structures similar to the compound (Kurihara, Nasu, & Adachi, 1983).

  • Cocrystals and Hydrogen Bonding : Rajam et al. (2018) describe the design of cocrystals involving pyrimidine and various carboxylic acids. This study provides an understanding of the molecular interactions and structural configurations relevant to compounds like 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Chemical Properties and Applications

  • Novel Synthetic Methods : Jeon, Kim, & Lee (2016) developed novel synthetic methods for trisubstituted thieno[3,2-d]pyrimidine derivatives, offering insights into the innovative synthesis approaches that could be applicable to similar compounds (Jeon, Kim, & Lee, 2016).

  • Carbon-Nitrogen Bond Cleavage Reaction : Lal & Gidwani (1993) explored carbon-nitrogen bond cleavage reactions, which are significant in the chemical modification and potential applications of pyrimidine derivatives (Lal & Gidwani, 1993).

  • Regioselective Synthesis : Abdou (2006) studied the regioselective synthesis of new pyrimidine derivatives using organolithium reagents, offering a perspective on the controlled synthesis that may be relevant to our compound of interest (Abdou, 2006).

Potential Applications in Medicine and Technology

  • Pharmacologically Relevant Compounds : Watermeyer, Chibale, & Caira (2009) discuss the synthesis of pharmacologically relevant bifunctional compounds containing pyrimidine moieties, suggesting potential medical applications of these derivatives (Watermeyer, Chibale, & Caira, 2009).

  • Nonlinear Optical Properties : Hussain et al. (2020) conducted studies on thiopyrimidine derivatives, including their electronic and nonlinear optical properties. This suggests potential applications in optoelectronics and other high-tech applications (Hussain et al., 2020).

  • Anticancer Drug Development : Santana et al. (2020) synthesized chromene derivatives related to pyrimidin-4-ones, aiming at potential leads for new anticancer drugs. This indicates the relevance of similar compounds in medicinal chemistry (Santana et al., 2020).

Future Directions

The development of more potent and efficacious drugs with pyrimidine scaffold is a promising direction . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which could lead to the discovery of new effective drugs .

properties

IUPAC Name

7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-7-5-8(2)17-6-9(12-10(15)3-4-20-12)11(14(18)19)13(17)16-7/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBKLAVIBLPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C3=C(C=CS3)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Reactant of Route 2
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Reactant of Route 3
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Reactant of Route 5
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Reactant of Route 6
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

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